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Executive Summary
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of

Parkinson's disease, with mutations in the LRRK2 gene representing a significant cause of

both familial and sporadic forms of the disease. Consequently, the development of potent and

selective LRRK2 inhibitors is a primary focus of therapeutic research. This document provides

a detailed technical overview of LRRK2-IN-1, a foundational small molecule inhibitor used

extensively in the study of LRRK2 biology. Due to the limited public availability of detailed

scientific data for "LRRK2-IN-16," this guide focuses on the well-characterized and structurally

related compound LRRK2-IN-1 as a representative tool for LRRK2 research. This guide

includes its chemical properties, mechanism of action, quantitative biological data, detailed

experimental protocols, and visualizations of relevant signaling pathways to support ongoing

research and development efforts.

LRRK2-IN-1: Chemical Identity and Properties
LRRK2-IN-1 is a potent and selective, ATP-competitive inhibitor of LRRK2 kinase activity. Its

chemical details are pivotal for its application in experimental settings.
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Compound Name: LRRK2-IN-1

CAS Number: 1234480-84-2[1][2][3][4]

Molecular Formula: C₃₁H₃₈N₈O₃[2][3]

Molecular Weight: 570.69 g/mol

IUPAC Name: 2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-

carbonyl)phenyl)amino)-5,11-dimethyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][5]

[6]diazepin-6-one[2]

Chemical Structure:

(Image Source: PubChem CID 46843906)

Mechanism of Action and Biological Activity
LRRK2-IN-1 functions as a Type I kinase inhibitor, binding to the ATP pocket of the LRRK2

kinase domain. This competitive inhibition prevents the phosphorylation of LRRK2 substrates. A

key cellular consequence of LRRK2-IN-1 treatment is the dephosphorylation of LRRK2 at

autophosphorylation sites, such as Ser910 and Ser935. This dephosphorylation event disrupts

the interaction between LRRK2 and 14-3-3 proteins, which is a critical aspect of its cellular

regulation[1][3][7].
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The primary downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of

Rab GTPases, which are key regulators of vesicular trafficking[8][9][10]. By inhibiting LRRK2,

LRRK2-IN-1 prevents the phosphorylation of these Rab proteins, thereby modulating cellular

processes such as autophagy and lysosomal function[11][12].

Quantitative Data Presentation
The following tables summarize the in vitro and cellular potency of LRRK2-IN-1.

Table 1: In Vitro Biochemical Potency of LRRK2-IN-1

Target Enzyme Assay Type IC₅₀ (nM) K_d_ (nM) Reference

LRRK2 (Wild-

Type)
Kinase Assay 13 20 [1][13][14]

LRRK2 (G2019S

Mutant)
Kinase Assay 6 11 [1][13][14]

DCLK2 Kinase Assay 45 16 [1][13]

MAPK7 Kinase Assay 160 (EC₅₀) 28 [1][13]

Table 2: Cellular Activity of LRRK2-IN-1

Cell Line LRRK2 Variant
Cellular
Readout

IC₅₀ (µM) Reference

HEK293 Wild-Type
pLRRK2

(Ser935)
0.17 [3]

HEK293 G2019S Mutant
pLRRK2

(Ser935)
0.04 [3]

SH-SY5Y Endogenous pLRRK2 1-3 [13]

AsPC-1 Endogenous Tumor Growth Not Applicable [1]

Table 3: In Vitro Binding Affinity of [³H]LRRK2-IN-1
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Tissue K_d_ (nM)
B_max_
(pmol/mg
protein)

IC₅₀ (nM) of
unlabeled
LRRK2-IN-1

Reference

Rat Kidney 26 ± 3 6.4 ± 0.04 40 ± 4 [14]

Rat Brain

Striatum
43 ± 8 2.5 ± 0.03 65 ± 3 [14]

Human Brain

Striatum
48 ± 2 0.73 ± 0.01 73 ± 6 [14]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of

findings.

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)
This protocol outlines the determination of the IC₅₀ value of LRRK2-IN-1 against recombinant

LRRK2 using a radiometric assay.

Materials:

Recombinant human LRRK2 (Wild-Type or G2019S mutant)

Myelin Basic Protein (MBP) as a generic substrate[5][15]

[γ-³²P]ATP

Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

LRRK2-IN-1 stock solution in DMSO

SDS-PAGE gels and electrophoresis apparatus

Phosphorimager

Procedure:
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Prepare a reaction mixture containing the LRRK2 enzyme and MBP in the kinase assay

buffer.

Add varying concentrations of LRRK2-IN-1 (typically in a serial dilution) or DMSO as a

vehicle control to the reaction mixture.

Pre-incubate the enzyme and inhibitor for 10-20 minutes at 30°C.

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.

Incubate the reaction for 30-60 minutes at 30°C.

Stop the reaction by adding 2X Laemmli sample buffer.

Separate the proteins via SDS-PAGE.

Dry the gel and expose it to a phosphor screen.

Quantify the radioactive signal corresponding to the phosphorylated MBP using a

phosphorimager.

Calculate the percentage of inhibition for each concentration of LRRK2-IN-1 relative to the

DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)
This cell-based assay measures the ability of LRRK2-IN-1 to induce the dephosphorylation of

LRRK2 at key serine residues.

Materials:

HEK293 cells stably expressing LRRK2 (Wild-Type or G2019S)

Cell culture reagents

LRRK2-IN-1 stock solution in DMSO

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2

HRP-conjugated secondary antibody

ECL substrate and imaging system

Procedure:

Plate the HEK293 cells and allow them to adhere overnight.

Treat the cells with a range of concentrations of LRRK2-IN-1 or DMSO for 1-2 hours.

Wash the cells with ice-cold PBS and lyse them in the lysis buffer.

Clarify the lysates by centrifugation.

Determine the protein concentration of the lysates using a BCA assay.

Perform Western blot analysis:

Separate equal amounts of protein lysate by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane and probe with primary antibodies against pSer935-LRRK2 and total

LRRK2.

Incubate with an HRP-conjugated secondary antibody.

Visualize the bands using an ECL substrate.

Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2

signal.

Plot the normalized phosphorylation levels against the LRRK2-IN-1 concentration to

determine the cellular IC₅₀.
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Mandatory Visualizations: Signaling Pathways and
Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways

and experimental workflows related to LRRK2 and its inhibition by LRRK2-IN-1.
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Caption: LRRK2 signaling and inhibition by LRRK2-IN-1.
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Caption: Workflow for an in vitro LRRK2 kinase inhibition assay.
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This guide provides a foundational understanding of LRRK2-IN-1, a key tool compound in the

study of LRRK2. The provided data and protocols are intended to facilitate further research into

the roles of LRRK2 in health and disease and to aid in the development of novel therapeutics

for Parkinson's disease and other LRRK2-associated disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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